
Clausenamide
概要
説明
クラウセナミドは、Clausena lansiumの葉の水性抽出物から初めて単離された、ピロリドン誘導体の天然物です。ノオトロピック作用と急性脳虚血に対する効果が知られています。クラウセナミドは4つのキラル中心を含み、8対の鏡像異性体が存在します。 これらのうち、(-)-クラウセナミド鏡像異性体は、神経保護作用や認知機能の向上など、有意な生物活性を持つ活性成分として同定されています .
準備方法
クラウセナミドは、不斉合成や分解中間体合成など、さまざまな方法で合成することができます。効率的な方法の1つは、trans-桂皮酸を出発物質として用いる方法です。合成は、主要な中間体アミドの形成、クラウセナミドンの環化、標的生成物の還元を含む5つのステップで行われます。 この方法は、無水条件や超低温条件を必要としないため、大規模な調製に適しています .
化学反応の分析
クラウセナミドは、以下を含むいくつかの種類の化学反応を起こします。
酸化: クラウセナミドは、酸化されてさまざまな酸化誘導体を形成することができます。
還元: クラウセナミドンを水素化ホウ素ナトリウムで還元すると、クラウセナミドが生成されます。
置換: クラウセナミドは、置換反応に参加し、さまざまな置換誘導体を形成することができます。
これらの反応に用いられる一般的な試薬には、環化のための水酸化リチウムと、還元のための水素化ホウ素ナトリウムがあります。 これらの反応から生成される主要な生成物は、クラウセナミドンとクラウセナミドです .
科学的研究の応用
クラウセナミドは、化学、生物学、医学、産業の分野で、幅広い科学研究における応用があります。
化学: クラウセナミドは、合成有機化学で立体化学や反応機構を研究するためのモデル化合物として使用されます。
生物学: オカド酸やベータアミロイドペプチドによって誘発される神経毒性から保護することが示されており、神経生物学研究において貴重な化合物となっています。
医学: クラウセナミドは、シナプス伝達を強化し、脳を低酸素症や虚血による損傷から保護する能力があるため、アルツハイマー病やその他の神経変性疾患の治療のための有望な薬物候補と考えられています。
作用機序
クラウセナミドは、複数の分子標的と経路を通じてその効果を発揮します。
認知機能の向上: クラウセナミドは、シナプス可塑性を効果的かつ構造的に強化することで、認知機能を向上させます。
神経保護: タウタンパク質のリン酸化を阻害することで、ベータアミロイド毒性を阻害し、神経原線維変化の形成を阻止します。
6. 類似化合物の比較
クラウセナミドは、複数のキラル中心と有意な生物活性を持つため、ユニークです。類似の化合物には以下のようなものがあります。
クラウセナランサミド類: これらは、Clausena lansiumから単離された非環状アミドで、抗炎症作用があります。
クラウセナリン: Clausena lansium由来の別の化合物で、潜在的な生物活性があります。
インペラトリンとワンプティン: 有意な抗炎症作用を持つ化合物.
クラウセナミドは、強力な神経保護作用と認知機能を高める効果があるため、神経変性疾患の治療のための有望な候補として注目されています。
類似化合物との比較
Clausenamide is unique due to its multiple chiral centers and significant biological activities. Similar compounds include:
Clausenalansamides: These are acyclic amides isolated from Clausena lansium with anti-inflammatory properties.
Clausenaline: Another compound from Clausena lansium with potential biological activities.
Imperatorin and Wampetin: Compounds with significant anti-inflammatory activity.
This compound stands out due to its potent neuroprotective and cognitive-enhancing properties, making it a promising candidate for the treatment of neurodegenerative diseases.
特性
IUPAC Name |
3-hydroxy-5-[hydroxy(phenyl)methyl]-1-methyl-4-phenylpyrrolidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO3/c1-19-15(16(20)13-10-6-3-7-11-13)14(17(21)18(19)22)12-8-4-2-5-9-12/h2-11,14-17,20-21H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGYGSZOQGYRGIP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(C(C(C1=O)O)C2=CC=CC=C2)C(C3=CC=CC=C3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | (±)-Clausenamide | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0038649 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
103541-15-7 | |
| Record name | (±)-Clausenamide | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0038649 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
239 - 240 °C | |
| Record name | (±)-Clausenamide | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0038649 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


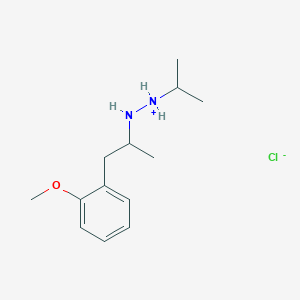
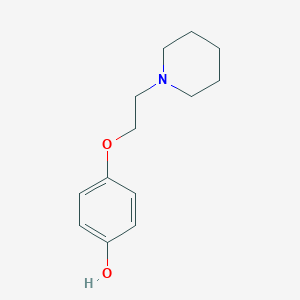
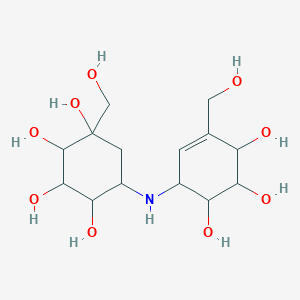
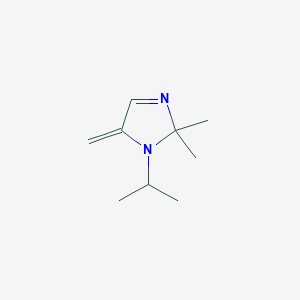
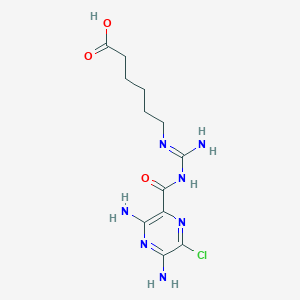
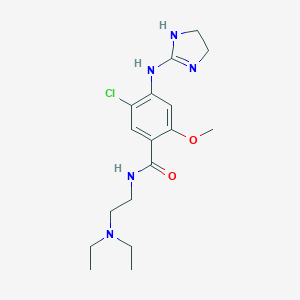
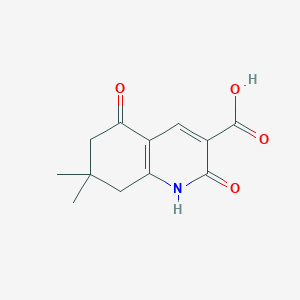



![3,7,7-Trimethylbicyclo[4.1.0]heptane-3,4-diol](/img/structure/B11665.png)
![thieno[2,3-f][1]benzothiole-4,8-dione](/img/structure/B11667.png)


